N,N-Dipropyl-5-carboxamidotryptamine maleate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-5-carboxamidotryptamine maleate salt typically involves the reaction of 5-carboxamidotryptamine with dipropylamine under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency . Quality control measures are implemented to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-5-carboxamidotryptamine maleate salt undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-Dipropyl-5-carboxamidotryptamine maleate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of serotonin receptors and their role in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
N,N-Dipropyl-5-carboxamidotryptamine maleate salt exerts its effects by binding to 5-HT1A serotonin receptors, which are G protein-coupled receptors involved in the regulation of mood, anxiety, and other physiological functions . Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
5-Carboxamidotryptamine: Another potent 5-HT1A receptor agonist with similar biological effects.
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A selective 5-HT1A receptor agonist used in similar research applications.
Uniqueness
N,N-Dipropyl-5-carboxamidotryptamine maleate salt is unique due to its specific binding affinity and potency at 5-HT1A receptors, making it a valuable tool in serotonin research . Its maleate salt form enhances its solubility and stability, further contributing to its utility in scientific studies .
Properties
Molecular Formula |
C21H29N3O5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[2-(dipropylamino)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H25N3O.C4H4O4/c1-3-8-20(9-4-2)10-7-14-12-19-16-6-5-13(17(18)21)11-15(14)16;5-3(6)1-2-4(7)8/h5-6,11-12,19H,3-4,7-10H2,1-2H3,(H2,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CPKKAPVEISWTGZ-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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